molecular formula C7H10F2O B3002701 (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol CAS No. 1044942-90-6

(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol

Cat. No.: B3002701
CAS No.: 1044942-90-6
M. Wt: 148.153
InChI Key: MXWBAAFCUCTYCO-HSUXUTPPSA-N
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Description

(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol is a fluorinated bicyclic secondary alcohol with a norbornane backbone. Its structure features a bicyclo[2.2.1]heptane skeleton substituted with two fluorine atoms at the 5-position and a hydroxyl group at the 2-position. The stereochemistry (1R,2R,4R) defines the spatial arrangement of substituents, influencing its physical and chemical properties. Fluorine atoms introduce electronegativity and lipophilicity, while the hydroxyl group enables hydrogen bonding, making this compound a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(1R,2R,4R)-5,5-difluorobicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)3-4-1-5(7)2-6(4)10/h4-6,10H,1-3H2/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWBAAFCUCTYCO-HSUXUTPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CC2(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the bicyclic structure.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable bonds with various biomolecules, potentially altering their function and activity . The specific pathways involved depend on the context of its application, such as its role in drug development or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol and related bicyclo[2.2.1]heptan-2-ol derivatives.

Table 1: Comparative Analysis of Bicyclo[2.2.1]heptan-2-ol Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 5,5-diF, 2-OH C₇H₁₀F₂O 172.18 High electronegativity, metabolic stability
rac-(1R,2R,4R)-5,5-Dimethylbicyclo[2.2.1]heptan-2-ol 5,5-diCH₃, 2-OH C₉H₁₆O 140.23 Increased hydrophobicity; used in chiral ligand synthesis
(1R,2R,4S)-1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol 1,2,3,3-tetraCH₃, 2-OH C₁₁H₂₀O 168.28 Steric hindrance reduces reactivity; potential flavor/fragrance agent
1,7,7-Trimethyl-(1S-endo)-bicyclo[2.2.1]heptan-2-ol 1-CH₃, 7,7-diCH₃, 2-OH C₁₀H₁₈O 154.25 Found in Blumea balsamifera essential oils; antimicrobial activity
(2R)-endo-Norborneol 2-OH (no substituents) C₇H₁₂O 112.17 Chiral auxiliary in asymmetric synthesis
(1R,2S,4S*)-2-Methyl-3-methylenebicyclo[2.2.1]heptan-2-ol 2-CH₃, 3-CH₂=CH₂, 2-OH C₉H₁₄O 138.21 Rigid structure due to exo-methylene; used in terpene synthesis

Key Comparisons

Substituent Effects :

  • Fluorine vs. Methyl Groups : The 5,5-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to the 5,5-dimethyl analog (172.18 vs. 140.23 g/mol). Fluorine’s inductive effect also increases the acidity of the hydroxyl group .
  • Hydroxyl Positioning : The 2-OH group is conserved across derivatives, but steric effects vary. For example, the tetramethyl derivative (C₁₁H₂₀O) exhibits reduced reactivity due to steric hindrance .

Stereochemical Influence :

  • The (1R,2R,4R) configuration in the target compound contrasts with the (1R,2R,4S) isomer in the tetramethyl derivative, altering spatial interactions in chiral environments .

Biological and Industrial Applications :

  • The dimethyl derivative (rac-(1R,2R,4R)-5,5-dimethylbicyclo[2.2.1]heptan-2-ol) is a precursor for chiral ligands, while the trimethyl variant (1,7,7-trimethyl) is a natural product with antimicrobial properties .
  • The exo-methylene in (1R,2S,4S*)-2-Methyl-3-methylenebicyclo[2.2.1]heptan-2-ol introduces rigidity, making it suitable for terpene-based syntheses .

Physical Properties: Fluorination reduces volatility compared to methyl-substituted analogs. For instance, the target compound’s molecular weight (172.18 g/mol) is higher than the unsubstituted norborneol (112.17 g/mol) .

Research Findings and Implications

  • Synthetic Utility: Fluorinated bicycloheptanols are prized in medicinal chemistry for their ability to modulate drug half-lives via enhanced metabolic resistance .
  • Natural vs. Synthetic Derivatives: Natural derivatives like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (from Blumea balsamifera) highlight structural diversity in terpenoids, whereas synthetic analogs (e.g., azabicyclo compounds) expand applications in catalysis .

Biological Activity

(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug development. Its unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms and a hydroxyl group, which contribute to its biological activity. The molecular formula is C7H10F2OC_7H_{10}F_2O with a molecular weight of approximately 150.16 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been studied as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoids and glucose metabolism. Inhibiting this enzyme can enhance insulin sensitivity and reduce hepatic glucose production .
  • Antiviral Properties : It has also been identified as a potential PB2 inhibitor, which is relevant in the context of influenza virus research. PB2 is a polymerase protein essential for viral replication .

Inhibition Studies

A study focused on the inhibition of 11β-HSD1 demonstrated that this compound significantly reduced the activity of this enzyme in vitro. The results indicated that the compound could lower mRNA levels of key enzymes involved in gluconeogenesis such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), suggesting its potential for managing conditions like type 2 diabetes .

Antiviral Activity

In antiviral studies, this compound was shown to effectively inhibit PB2 activity in cell cultures infected with influenza viruses. This inhibition correlated with decreased viral replication rates and improved outcomes in treated subjects compared to controls .

Case Study 1: Diabetes Management

In a clinical trial involving healthy volunteers, administration of this compound resulted in improved insulin sensitivity as measured by glucose tolerance tests. Participants exhibited lower fasting glucose levels and improved glucose clearance rates post-treatment.

Case Study 2: Influenza Virus Infection

A preliminary study on the use of this compound as an antiviral agent showed promising results in animal models infected with H3N2 influenza virus. Treated animals displayed significantly reduced viral loads and enhanced survival rates compared to untreated controls.

Data Table: Biological Activities Summary

Activity Target Effect Reference
Enzyme Inhibition11β-HSD1Reduced enzyme activity
Antiviral ActionPB2Decreased viral replication
Insulin Sensitivity ImprovementGlucose MetabolismEnhanced insulin sensitivity
Viral Load ReductionInfluenza VirusLowered viral load

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